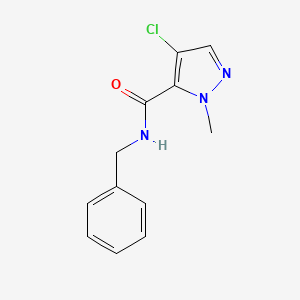

N-benzyl-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-chloro-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-16-11(10(13)8-15-16)12(17)14-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOAHLPLXRPQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

N-benzylation: The chlorinated pyrazole is then reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl group.

Carboxamidation: Finally, the compound is treated with an appropriate amide-forming reagent to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-benzyl-4-chloro-1-methyl-1H-pyrazole-5-carboxamide. Pyrazoles are recognized for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 0.28 µM to 3.79 µM .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 2 | MCF-7 | 3.79 | Apoptosis induction |

| Compound 9 | A549 | 0.28 | Apoptosis induction |

| Compound 20 | HepG2 | 0.74 | Autophagy modulation |

Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory effects. Compounds similar to this compound have been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators .

Acaricidal Activity

In agricultural research, this compound has shown promise as an acaricide. Studies have demonstrated its efficacy against various mite species, highlighting its potential as a safer alternative to conventional pesticides .

Table 2: Acaricidal Activity of Pyrazole Derivatives

| Compound | Target Species | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Tetranychus urticae | 85% | |

| Compound B | Panonychus ulmi | 78% |

Anthelmintic Activity

Moreover, pyrazole derivatives have been evaluated for their anthelmintic properties against nematodes like Haemonchus contortus. In vitro studies have shown that these compounds can significantly inhibit larval motility and development, indicating their potential in veterinary medicine .

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. In agrochemical applications, it may disrupt essential biological processes in pests, leading to their death.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Chlorine and cyano groups (e.g., compound 3a, 3b) increase melting points (133–172°C) compared to unsubstituted analogs, likely due to enhanced intermolecular interactions . Nitro-substituted analogs (e.g., N-benzyl-4-nitro-1H-pyrazole-5-carboxamide) exhibit lower thermal stability, though specific data are unavailable .

Synthetic Yields: EDCI/HOBt-mediated couplings (as in 3a–3b) yield ~68% product, suggesting robustness for pyrazole-carboxamide synthesis .

Bioactivity Correlations :

- While biological data are absent in the provided evidence, structural analogs with electron-withdrawing groups (Cl, CN) are often associated with enhanced binding to biological targets, as seen in kinase inhibitors or antimicrobial agents .

Biological Activity

N-benzyl-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with a benzyl group and a chloro group. The molecular formula is C_{12}H_{12}ClN_3O, which contributes to its biological activity.

Anticancer Activity

This compound has shown promising anticancer properties across various studies. It has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.01 | CDK2 inhibition |

| A549 | 0.95 | Aurora-A kinase inhibition |

| HepG2 | 0.16 | DNA binding affinity |

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, this compound has demonstrated anti-inflammatory effects. Studies have shown that pyrazole derivatives can significantly reduce tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in vitro, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the benzyl and chloro groups have been explored to enhance potency and selectivity against specific targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased anticancer potency |

| Alteration of alkyl substituents | Enhanced antiviral activity |

These modifications help in fine-tuning the pharmacokinetic properties and improving the therapeutic index of the compound .

Case Studies

Several case studies have reported the synthesis and biological evaluation of pyrazole derivatives similar to this compound:

- Anticancer Study : A compound structurally related to N-benzyl-4-chloro-1-methyl-1H-pyrazole was tested against various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 0.01 µM to 0.95 µM depending on the cell type .

- Anti-inflammatory Study : In vivo models demonstrated that pyrazole derivatives could reduce edema in carrageenan-induced inflammation models, showcasing their potential as anti-inflammatory agents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.